molecular formula C12H18CaO6 B13737558 Calcium ethyl acetoacetate CAS No. 16715-59-6

Calcium ethyl acetoacetate

Cat. No.: B13737558
CAS No.: 16715-59-6
M. Wt: 298.35 g/mol
InChI Key: WKYLIJPMLYKABW-SJGYQHGCSA-L
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Description

Calcium ethyl acetoacetate is an organic compound that is the calcium salt of ethyl acetoacetate. It is used in various chemical reactions and industrial applications due to its unique properties. This compound is particularly significant in organic synthesis and as a precursor in the production of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium ethyl acetoacetate can be synthesized through the reaction of ethyl acetoacetate with calcium hydroxide. The reaction typically involves mixing ethyl acetoacetate with an aqueous solution of calcium hydroxide, followed by heating and stirring to ensure complete reaction. The product is then isolated by filtration and drying.

Industrial Production Methods

On an industrial scale, the production of this compound involves the same basic principles but is carried out in larger reactors with controlled temperatures and pressures to optimize yield and purity. The use of continuous reactors and automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Calcium ethyl acetoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides and amines.

    Catalysts: Lewis acids and Brønsted acids are often used as catalysts in condensation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in reduction reactions.

Major Products

    Dihydropyrimidinones: Formed through the Biginelli reaction.

    Ethyl 3-hydroxybutyrate: Formed through reduction reactions.

Mechanism of Action

The mechanism of action of calcium ethyl acetoacetate involves its ability to form enolates, which are highly reactive intermediates in organic synthesis. The enolate form can undergo various nucleophilic addition and substitution reactions, making it a versatile reagent in chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: The parent compound, which is widely used in organic synthesis.

    Methyl acetoacetate: Similar in structure but with a methyl group instead of an ethyl group.

    Diethyl malonate: Another β-keto ester used in similar types of reactions.

Uniqueness

Calcium ethyl acetoacetate is unique due to its calcium salt form, which can influence its solubility and reactivity compared to other similar compounds. This makes it particularly useful in specific industrial applications where these properties are advantageous .

Properties

CAS No.

16715-59-6

Molecular Formula

C12H18CaO6

Molecular Weight

298.35 g/mol

IUPAC Name

calcium;(Z)-4-ethoxy-4-oxobut-2-en-2-olate

InChI

InChI=1S/2C6H10O3.Ca/c2*1-3-9-6(8)4-5(2)7;/h2*4,7H,3H2,1-2H3;/q;;+2/p-2/b2*5-4-;

InChI Key

WKYLIJPMLYKABW-SJGYQHGCSA-L

Isomeric SMILES

CCOC(=O)/C=C(\[O-])/C.CCOC(=O)/C=C(\[O-])/C.[Ca+2]

Canonical SMILES

CCOC(=O)C=C(C)[O-].CCOC(=O)C=C(C)[O-].[Ca+2]

Origin of Product

United States

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